1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(2,4,6-trimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-5-13-12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXURNQCZLTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 Ethyl 3 2,4,6 Trimethylphenyl Thiourea
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. For thiourea (B124793) derivatives, this technique is crucial for understanding the nuances of their molecular conformation and intermolecular interactions.
Determination of Crystal System and Space Group
While a specific crystallographic study for 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is not widely published, data from analogous thiourea derivatives, such as 1-ethyl-3-(3-methoxyphenyl)thiourea and 1-ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea, suggest that these types of compounds frequently crystallize in the monoclinic system. nih.govscispace.comorientjchem.org A common space group observed for related structures is P2₁/n. scispace.comorientjchem.org The unit cell parameters for such compounds are typically in the ranges provided in the table below, accommodating multiple molecules within the unit cell.
| Parameter | Typical Value Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.0 - 11.5 |
| b (Å) | 7.8 - 8.7 |
| c (Å) | 11.9 - 15.2 |
| β (°) | 104 - 108 |
| Volume (ų) | 1100 - 1305 |
| Z (molecules/unit cell) | 4 |
Detailed Analysis of Molecular Conformation (e.g., Planarity, Twisted Conformations, S-shape/U-shape)
The molecule is expected to adopt a twisted conformation. The steric clash between the ortho-methyl groups of the trimethylphenyl ring and the thiocarbonyl sulfur atom or the N-H proton forces the aromatic ring to rotate out of the plane of the thiourea backbone. This results in a non-planar structure. Thiourea derivatives can adopt various conformations, often described as S-shaped or U-shaped, depending on the orientation of the substituents relative to the C=S bond. In the solid state, the conformation is also heavily influenced by intermolecular hydrogen bonding.
Analysis of Dihedral Angles between Molecular Fragments
A critical parameter in describing the twisted nature of the molecule is the dihedral angle between the plane of the trimethylphenyl ring and the plane of the thiourea core. In related structures, such as E-1-(2,4,6-trimethylphenyl)ethanone oxime, a large dihedral angle of 70.8° is observed between the aromatic ring and the oxime plane due to the steric pressure from the ortho-methyl groups. A similarly large dihedral angle is anticipated for this compound. In other ethyl thiourea derivatives without such bulky groups, this angle can be much smaller, for instance, 27.26° in 1-ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. nih.gov The significant twist in the title compound is a direct consequence of minimizing steric repulsion.
| Molecular Fragment 1 | Molecular Fragment 2 | Expected Dihedral Angle (°) |
|---|---|---|
| Trimethylphenyl Ring Plane | Thiourea Core Plane (S-C-N-N) | ~70 - 90 |
Geometric Parameters: Analysis of Bond Lengths and Bond Angles
The bond lengths and angles within the this compound molecule are expected to conform to values typical for thiourea derivatives. The C=S double bond is a key feature, with a length generally observed around 1.68 Å. The C-N bonds within the thiourea core exhibit partial double bond character due to resonance, resulting in lengths shorter than a typical C-N single bond. The bond angles around the central carbon of the thiourea group are expected to be close to 120°, consistent with its sp² hybridization.
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
|---|---|---|---|
| C=S | ~1.68 | N-C-N | ~117 |
| C(thiocarbonyl)-N(ethyl) | ~1.35 | N-C=S | ~121 |
| C(thiocarbonyl)-N(phenyl) | ~1.34 | C-N-C | ~125 |
Spectroscopic Characterization for Structural Assignment
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals are expected for the ethyl group, the trimethylphenyl group, and the N-H protons.
The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other.
The trimethylphenyl group will show two singlets: one for the six protons of the two ortho-methyl groups and another for the three protons of the para-methyl group. The aromatic protons will appear as a singlet due to their chemical equivalence.
The N-H protons will appear as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
The most downfield signal is typically that of the thiocarbonyl carbon (C=S) , appearing around 180 ppm. scispace.com
The carbons of the trimethylphenyl ring will have characteristic shifts, with the substituted carbons appearing at different fields than the unsubstituted ones.
The carbons of the methyl groups on the aromatic ring will resonate at approximately 21 ppm. scispace.com
The carbons of the ethyl group will be found in the upfield region of the spectrum.
| ¹H NMR - Expected Chemical Shifts (δ, ppm) | ¹³C NMR - Expected Chemical Shifts (δ, ppm) | ||
|---|---|---|---|
| Proton Group | Expected Shift | Carbon Group | Expected Shift |
| N-H (Ethyl) | ~7.8 - 8.2 | C=S | ~180 |
| N-H (Aryl) | ~9.0 - 9.5 | Aromatic C (substituted) | 130 - 140 |
| Aromatic C-H | ~6.8 - 7.0 | Aromatic C-H | 128 - 130 |
| -CH₂- (Ethyl) | ~3.6 - 3.8 | -CH₂- (Ethyl) | ~40 |
| ortho-CH₃ (Aryl) | ~2.2 - 2.3 | Aromatic -CH₃ | ~21 |
| para-CH₃ (Aryl) | ~2.1 - 2.2 | -CH₃ (Ethyl) | ~14 |
| -CH₃ (Ethyl) | ~1.1 - 1.3 |
Vibrational Spectroscopy (FTIR, FT-Raman)
In the FTIR spectrum of related thiourea derivatives, characteristic bands are observed that can be assigned to specific vibrational motions within the this compound molecule. The N-H stretching vibrations typically appear as broad peaks in the region of 3350 cm⁻¹. researchgate.net The aromatic C-H stretching modes of the trimethylphenyl group are expected above 3000 cm⁻¹. researchgate.net
Key vibrational modes associated with the thiourea core are crucial for structural confirmation. The C=S stretching vibration is characteristically found at approximately 1200 cm⁻¹ and 800 cm⁻¹. researchgate.net Additionally, absorption bands around 1280 cm⁻¹ and 1500 cm⁻¹ correspond to the N-C=S and C-N fragments, respectively. researchgate.net The presence of the ethyl group would be indicated by its characteristic C-H stretching and bending vibrations.
Theoretical calculations, often performed alongside experimental measurements, aid in the precise assignment of these vibrational bands. eurjchem.comresearchgate.net By comparing the experimental spectra with theoretically predicted frequencies, a comprehensive understanding of the molecule's vibrational behavior can be achieved. eurjchem.comresearchgate.net
A representative table of expected vibrational frequencies for this compound, based on data from similar compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretching | ~3350 | FTIR |
| Aromatic C-H Stretching | >3000 | FTIR/FT-Raman |
| C-N Stretching | ~1500 | FTIR |
| N-C=S Bending | ~1280 | FTIR |
| C=S Stretching | ~1200, ~800 | FTIR/FT-Raman |
| Ring Breathing (Trimethylphenyl) | ~1000 | FT-Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. This technique provides crucial information for confirming the compound's identity and understanding its stability under energetic conditions.
The molecular ion peak [M]⁺ in the mass spectrum would correspond to the exact molecular weight of the compound. For this compound (C₁₂H₁₈N₂S), the expected monoisotopic mass would be approximately 222.12 g/mol .
Upon ionization, the molecule undergoes fragmentation, yielding a characteristic pattern of daughter ions. The analysis of these fragments provides insights into the molecule's structure. Key fragmentation pathways for thiourea derivatives often involve the cleavage of bonds adjacent to the thiourea core.
Expected Fragmentation Patterns:
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion.
Cleavage of the trimethylphenyl group: Fission of the C-N bond connecting the trimethylphenyl ring to the thiourea moiety would generate a trimethylphenyl-containing fragment.
Fragmentation of the thiourea core: The central thiourea unit can also undergo cleavage, leading to various smaller charged fragments.
A plausible fragmentation pattern is outlined in the table below:
| Fragment Ion | Proposed Structure |
| [M - C₂H₅]⁺ | [C₁₀H₁₃N₂S]⁺ |
| [C₉H₁₁]⁺ | Trimethylphenyl cation |
| [C₂H₅NS]⁺ | Ethyl isothiocyanate cation |
Theoretical and Computational Investigations of Molecular Structure
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the molecular structure of compounds like this compound. scispace.com DFT calculations, particularly using functionals like B3LYP, provide a reliable means to determine the optimized geometry of the molecule in the gas phase. nih.gov These theoretical calculations are often performed to complement and validate experimental data obtained from techniques like X-ray crystallography. scispace.com
The geometry optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest include the planarity of the thiourea group, the orientation of the ethyl and trimethylphenyl substituents relative to the thiourea core, and the dihedral angle between the trimethylphenyl ring and the thiourea plane.
In related thiourea derivatives, DFT calculations have shown good agreement between theoretical and experimental bond lengths and angles. nih.gov For instance, the C=S and C-N bond lengths within the thiourea moiety are sensitive to substituent effects and can be accurately predicted by DFT. The planarity of the thiourea backbone and the rotational barriers around the C-N bonds can also be effectively studied.
The following table presents a hypothetical comparison of selected geometric parameters for this compound, highlighting the type of data obtained from DFT calculations.
| Parameter | DFT Calculated Value |
| C=S Bond Length | ~1.68 Å |
| C-N (Ethyl) Bond Length | ~1.36 Å |
| C-N (Trimethylphenyl) Bond Length | ~1.42 Å |
| Dihedral Angle (Phenyl-N-C=S) | Variable, dependent on conformation |
Conformational Potential Energy Surface Analysis and Rotational Barriers
The conformational landscape of this compound is characterized by the rotational freedom around several single bonds. A detailed understanding of this landscape can be achieved through conformational potential energy surface (PES) analysis. This computational technique maps the energy of the molecule as a function of one or more dihedral angles, revealing the low-energy conformations and the energy barriers that separate them.
For this compound, key rotations to consider include:
Rotation around the C-N bond connecting the trimethylphenyl group to the thiourea core.
Rotation around the C-N bond connecting the ethyl group to the thiourea core.
Rotation around the C-C bond within the ethyl group.
The presence of bulky methyl groups on the phenyl ring is expected to create significant steric hindrance, influencing the preferred orientation of the ring relative to the thiourea plane. The rotational barrier around the aryl-thiourea bond in similar molecules has been a subject of interest in computational studies. researchgate.net
The stability of different conformers, such as cis and trans arrangements of the substituents relative to the C=S bond, can also be assessed. usm.my The relative energies of these conformers and the transition states connecting them provide insights into the molecule's flexibility and the likelihood of different conformations being populated at room temperature.
The following table illustrates the type of information that can be obtained from a conformational PES analysis:
| Rotation | Dihedral Angle Range | Calculated Rotational Barrier (kcal/mol) |
| Trimethylphenyl-N | 0° - 360° | Estimated based on similar structures |
| Ethyl-N | 0° - 360° | Estimated based on similar structures |
Quantum Chemical Descriptors and Electronic Structure Analysis
Quantum chemical descriptors derived from computational calculations provide valuable information about the electronic properties and reactivity of this compound. These descriptors are calculated from the optimized molecular geometry and electronic wavefunction.
Key Quantum Chemical Descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the sulfur atom of the thiourea group is expected to be a region of high negative potential.
The table below summarizes some of the key quantum chemical descriptors and their significance.
| Descriptor | Typical Calculated Value/Information | Significance |
| HOMO Energy | Negative value (eV) | Relates to the ability to donate electrons |
| LUMO Energy | Negative or positive value (eV) | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Positive value (eV) | Indicator of chemical reactivity and stability |
| MEP | Color-coded map | Visualizes electrophilic and nucleophilic sites |
| Mulliken Charges | Partial charges on atoms | Indicates charge distribution and bond polarity |
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. q-chem.com For this compound, NBO analysis can elucidate the nature of intra- and intermolecular interactions that govern its structure and properties.
Intramolecular Interactions:
NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. chemrxiv.org These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. Key intramolecular interactions in this compound would include:
n → σ* interactions: Delocalization of electron density from the lone pairs on the nitrogen and sulfur atoms to the antibonding orbitals of adjacent single bonds.
π → π* interactions: Electron delocalization within the aromatic trimethylphenyl ring.
σ → σ* interactions: Hyperconjugative interactions involving the C-H and C-C single bonds of the ethyl and methyl groups.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.
Intermolecular Interactions:
In the solid state, NBO analysis can also be used to understand the nature of intermolecular forces, such as hydrogen bonding. For this compound, potential intermolecular hydrogen bonds of the N-H···S type could be analyzed. The NBO method can identify the donor (N-H bond) and acceptor (sulfur lone pair) orbitals involved and calculate the stabilization energy associated with this interaction.
The following table provides examples of the type of data generated from an NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(S) | σ(N-H) | Estimated value | Intramolecular hyperconjugation |
| σ(C-H) | σ(C-C) | Estimated value | Intramolecular hyperconjugation |
| N-H (molecule 1) | LP(S) (molecule 2) | Estimated value | Intermolecular Hydrogen Bond |
Intermolecular Interactions and Supramolecular Architectures in Crystalline 1 Ethyl 3 2,4,6 Trimethylphenyl Thiourea
Hydrogen Bonding Networks in Thiourea (B124793) Crystals
Hydrogen bonds are the most prominent interactions in the crystal packing of thiourea derivatives, acting as the primary directors of the supramolecular assembly. nih.govrsc.org
Weaker, non-conventional hydrogen bonds also play a crucial role in stabilizing the crystal lattices of thiourea derivatives. nih.govrsc.org Interactions of the C-H···S and C-H···O type are frequently observed, where alkyl or aryl C-H groups act as donors. nih.govresearchgate.net Furthermore, C-H···π interactions, involving the approach of a C-H bond towards the electron-rich π-system of an aromatic ring, are also significant in defining the three-dimensional architecture. nih.govrsc.org
The conformational flexibility of thiourea derivatives can allow for the formation of intramolecular hydrogen bonds, typically creating S(6) or S(7) ring motifs. nih.gov For example, an N-H group can form a hydrogen bond with a nearby acceptor atom within the same molecule. molport.com There is often a competition between the formation of these internal bonds and the more stabilizing intermolecular hydrogen bonds that lead to crystal lattice formation. nist.gov The final observed structure represents a balance between these competing interactions.
Halogen Bonding and Other Specific Non-Covalent Interactions
While not applicable to 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea itself, if halogen substituents were present on the aromatic ring, halogen bonding (C-X···S or C-X···O/N, where X is a halogen) could be a significant structure-directing interaction. nih.govrsc.org Sulfur atoms are known to be effective halogen bond acceptors.
Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis
A future study detailing the crystal structure of this compound would be necessary to apply this powerful analytical tool and provide a specific quantitative breakdown of its intermolecular interactions.
Two-Dimensional Fingerprint Plots
Two-dimensional fingerprint plots are derived from Hirshfeld surface analysis and provide a visual summary of all intermolecular contacts in a crystal. Each point on the plot represents a unique pair of distances (de and di) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively.
Relative Contributions and Enrichment Ratios of Specific Contact Types
From the 2D fingerprint plots, the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area can be calculated. This quantitative data reveals which interactions are most significant in stabilizing the crystal structure.
For the target molecule, a data table would be generated to list these contributions. It would be expected that H···H contacts would provide the largest contribution due to the abundance of hydrogen atoms. The relative contributions of C···H and S···H contacts would also be of significant interest in understanding the packing motifs.
Furthermore, enrichment ratios would be calculated to compare the propensity of different atomic pairs to form contacts. The enrichment ratio is the proportion of actual contacts in the crystal divided by the theoretical proportion of random contacts. A ratio greater than one indicates that a particular contact is favored. This analysis would reveal, for instance, whether the sulfur atom shows a high propensity to engage in hydrogen bonding (S···H contacts) compared to other possible interactions.
Interactive Data Table: Illustrative Contact Contributions (Hypothetical) (Note: This table is a placeholder to demonstrate format and cannot be populated with real data.)
| Contact Type | Relative Contribution (%) | Enrichment Ratio (E) |
|---|---|---|
| H···H | Data not available | Data not available |
| C···H/H···C | Data not available | Data not available |
| S···H/H···S | Data not available | Data not available |
| N···H/H···N | Data not available | Data not available |
Influence of Substituents on Supramolecular Assembly and Crystal Packing
The specific substituents on the thiourea core—an ethyl group and a 2,4,6-trimethylphenyl (mesityl) group—are crucial in dictating the supramolecular assembly. The bulky, sterically hindered mesityl group would significantly influence the molecular conformation and the possible packing arrangements. The three methyl groups would affect the planarity of the molecule and likely prevent the formation of certain common thiourea packing motifs, such as planar sheets, favoring more complex three-dimensional networks.
The ethyl group, while less bulky, adds conformational flexibility. The interplay between the steric hindrance of the mesityl group and the flexibility of the ethyl group, along with the hydrogen-bonding capabilities of the N-H protons and the sulfur atom, would result in a unique crystal packing. Analysis would focus on how these groups direct the formation of specific hydrogen-bonded synthons, such as the common centrosymmetric R²₂(8) dimer motif formed by N–H···S hydrogen bonds, and how steric factors modify or prevent such arrangements.
Topological Analysis of Electron Density in Crystal Systems (Atoms in Molecules - AIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a profound insight into the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). This analysis involves locating critical points (CPs) in the electron density where the gradient is zero.
For this compound, AIM analysis would be used to characterize the non-covalent interactions stabilizing the crystal. By analyzing the properties at the bond critical points (BCPs) between interacting atoms from different molecules, one can quantify the strength and nature of these interactions. Key parameters at the BCP include:
The electron density (ρ)
The Laplacian of the electron density (∇²ρ)
The total energy density (H(r))
A data table summarizing these values for each identified intermolecular interaction (e.g., N–H···S, C–H···π) would be presented. The signs and magnitudes of these parameters would classify the interactions. For instance, for hydrogen bonds, one typically finds low ρ, a positive ∇²ρ, and a small negative H(r), indicating a closed-shell interaction with some covalent character. This analysis would provide a quantum chemical foundation for understanding the strength and nature of the forces holding the supramolecular architecture together.
Interactive Data Table: Illustrative AIM Parameters at Bond Critical Points (Hypothetical) (Note: This table is a placeholder to demonstrate format and cannot be populated with real data.)
| Interaction | ρ (a.u.) | ∇²ρ (a.u.) | H(r) (a.u.) |
|---|---|---|---|
| N–H···S | Data not available | Data not available | Data not available |
Should the crystal structure of this compound become available in the future, a complete and detailed article as per the requested outline could be generated.
Coordination Chemistry of 1 Ethyl 3 2,4,6 Trimethylphenyl Thiourea As a Ligand
Design Principles for Thiourea-Based Ligands with Multiple Binding Sites
Thiourea (B124793) derivatives are a significant class of ligands in coordination chemistry due to their structural versatility. The design of these ligands is centered around the N-C(S)-N core, which provides multiple potential binding sites for metal ions.
Key design principles include:
Donor Atoms : The primary donor sites are the nucleophilic sulfur atom and the two nitrogen atoms. This allows for a variety of coordination modes. mdpi.com The sulfur atom typically acts as a soft donor, favoring coordination with soft metal ions, while the nitrogen atoms are harder donors.
Substituent Effects : The nature of the substituents on the nitrogen atoms (R and R' in R-NH-C(S)-NH-R') is crucial in tuning the ligand's electronic and steric properties. Bulky groups, such as the 2,4,6-trimethylphenyl group, can influence the coordination geometry around the metal center, prevent polymerization, and affect the solubility and stability of the resulting complexes. nih.gov Electron-donating or withdrawing substituents can modify the electron density on the sulfur and nitrogen atoms, thereby altering their donor strength.
Hydrogen Bonding : The N-H protons in mono- or di-substituted thioureas can participate in both intra- and intermolecular hydrogen bonding. mdpi.comnih.gov This feature can stabilize specific conformations of the ligand, influence the crystal packing of the complexes, and play a role in anion recognition. mdpi.com
Polydenticity : By incorporating other donor moieties into the substituents, thiourea ligands can be designed to be polydentate, leading to the formation of stable chelate rings with metal ions. These ligands can exhibit monodentate, bidentate, or bridging coordination behaviors. mdpi.com
The design of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, with its sterically demanding trimethylphenyl group, suggests a predisposition for forming complexes where steric hindrance plays a significant role in determining the final structure and coordination number of the metal center.
Synthesis and Characterization of Metal Complexes with this compound
While specific synthetic reports for metal complexes of this compound are not detailed in the searched literature, general and well-established methods for the synthesis of transition metal-thiourea complexes can be applied.
The synthesis of thiourea-metal complexes typically involves the direct reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Route : A common method involves dissolving the thiourea ligand in a solvent like acetonitrile (B52724), ethanol (B145695), or dichloromethane, followed by the addition of the metal salt (e.g., metal halides, nitrates, or perchlorates). nih.govnih.gov The reaction is often carried out at room temperature with stirring. nih.govnih.gov The resulting complexes may precipitate from the solution or can be isolated by solvent evaporation or by precipitation with a less polar solvent like hexane. nih.gov
Complexes with Cu(I), Ag(I), Zn(II), and Hg(II) : Complexes with these metals are frequently prepared by reacting the thiourea ligand with salts such as CuCl, CuI, AgNO₃, ZnCl₂, and HgI₂. mdpi.com For instance, reacting a sterically hindered thiourea with ZnI₂ in acetonitrile has been shown to yield tetrahedral complexes. nih.gov Similarly, ethyl thiourea derivatives have been investigated as sensors for Hg(II) and Ag(I) ions, indicating complex formation. orientjchem.orgorientjchem.org
Complexes with Pd(II) and Ru(II) : Palladium(II) complexes can be synthesized by reacting the ligand with palladium halides (e.g., PdCl₂, PdBr₂) in acetonitrile. nih.gov Ruthenium(II) "piano-stool" complexes functionalized with thiourea derivatives have also been reported, highlighting the versatility of these ligands with heavier transition metals.
The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the final product, leading to complexes with different numbers of coordinated ligands. nih.gov
The characterization of metal complexes with thiourea ligands relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy : IR spectroscopy is a key tool for determining the coordination mode of the thiourea ligand. A key diagnostic feature is the stretching vibration of the C=S bond. Upon coordination of the sulfur atom to a metal center, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. Coordination to a metal ion typically leads to shifts in the signals of the protons and carbons near the binding site. The ¹³C NMR signal for the C=S carbon is particularly informative; a significant shift upon complexation confirms the involvement of the sulfur atom in bonding. nih.gov For example, the C=S signal in a free thiourea ligand at ~181.9 ppm was observed to shift to ~177.3 ppm in its zinc complex. nih.gov
UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the metal center and ligand-to-metal charge transfer (LMCT) transitions. For instance, Cu(II) complexes often show a S→Cu(II) LMCT band in the region of 400–420 nm and d-d transitions at lower energies. nih.gov
Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of the complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the binding mode of the ligand and the geometry around the metal ion. nih.govorientjchem.org
Table 1: Typical Spectroscopic Data for Thiourea Ligand Coordination
| Technique | Observation upon Complexation | Typical Change | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in C=S stretching vibration | Shift to lower wavenumber (e.g., from ~1350 cm⁻¹ to ~1300 cm⁻¹) | mdpi.com |
| ¹³C NMR Spectroscopy | Shift in the C=S carbon resonance | Downfield or upfield shift (e.g., from ~182 ppm to ~177 ppm) | nih.gov |
| UV-Vis Spectroscopy | Appearance of new absorption bands | Ligand-to-Metal Charge Transfer (LMCT) bands (e.g., S→Cu(II) at ~400 nm) | nih.gov |
Ligand Binding Modes and Coordination Geometries
Thiourea ligands, including this compound, can adopt several coordination modes, resulting in a variety of coordination geometries depending on the metal ion, the counter-ion, and the steric bulk of the ligand.
Monodentate Coordination : This is the most common binding mode for simple thiourea ligands, where coordination occurs through the sulfur atom (κ¹S). mdpi.com This mode is prevalent in complexes with metals like Co(II), Ni(II), Pd(II), and Zn(II), especially with sterically hindered ligands. nih.gov
Bidentate Coordination : In some cases, the thiourea ligand can act as a bidentate chelating agent, coordinating through both the sulfur and one of the nitrogen atoms (κ²S,N). mdpi.com This often occurs after deprotonation of the nitrogen atom, particularly in the presence of a base, forming a stable chelate ring. mdpi.com Copper(II) complexes with 1,3-disubstituted thioureas have been shown to exhibit this bidentate coordination. nih.govmdpi.com
Bridging Coordination : Thiourea ligands can also bridge two metal centers (μ-S), leading to the formation of polynuclear complexes or coordination polymers. This mode has been observed in various Cu(I) and Ag(I) complexes.
The coordination geometry around the metal center is dictated by the metal's electronic configuration, coordination number, and the steric demands of the ligands.
Trigonal Planar : This three-coordinate geometry is commonly observed for Cu(I) complexes. For example, the complex of CuCl with 1,3-diisobutyl thiourea features a trigonal planar environment around the copper ion. mdpi.com
Tetrahedral : Four-coordinate complexes often adopt a tetrahedral geometry, particularly with d¹⁰ metal ions like Zn(II) and Hg(II), as well as Co(II). nih.govmdpi.com
Square Planar : This geometry is characteristic of four-coordinate d⁸ metal ions such as Pd(II) and Ni(II). nih.gov
3-legged Piano-stool Geometry : This geometry is typical for half-sandwich complexes, such as those involving Ru(II). In these structures, a facial tridentate ligand (like a hydridotris(pyrazolyl)borate) and three other ligands coordinate to the metal center, resembling a piano stool. Thiourea derivatives can act as one of the "legs" in such complexes.
Table 2: Common Coordination Geometries of Metal-Thiourea Complexes
| Metal Ion | Typical Coordination Geometry | Example Ligand System | Reference |
|---|---|---|---|
| Cu(I) | Trigonal Planar / Tetrahedral | 1,3-diisobutyl thiourea | mdpi.com |
| Zn(II) | Tetrahedral | 1,3-bis(2,6-diethylphenyl)thiourea | nih.gov |
| Pd(II) | Square Planar | 1,3-bis(2,6-diethylphenyl)thiourea | nih.gov |
| Ru(II) | Octahedral / Piano-stool | Various thiourea derivatives |
Electronic and Spectroscopic Properties of Metal Complexes
The electronic and spectroscopic characteristics of metal complexes containing this compound provide significant insights into the nature of the metal-ligand bond and the coordination environment of the metal center. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are pivotal in elucidating these properties.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon complexation, characteristic vibrational frequencies associated with the thiourea moiety exhibit noticeable shifts. The ν(N-H) stretching frequency, typically observed in the free ligand, may shift to either higher or lower wavenumbers depending on the nature of the interaction and involvement in hydrogen bonding.
A more definitive indicator of coordination is the shift in the ν(C=S) stretching frequency. Since this compound typically coordinates to metal ions through its sulfur atom, the C=S bond order decreases. This weakening of the double bond character results in a shift of the ν(C=S) band to a lower frequency (lower wavenumber) in the IR spectrum of the complex compared to the free ligand. mdpi.com This downward shift is a strong confirmation of a metal-sulfur bond. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in characterizing these complexes in solution. In ¹H NMR spectra, the chemical shifts of the N-H protons can be informative. A downfield shift of the N-H proton signal upon complexation can suggest its involvement in intramolecular hydrogen bonding, for instance with an anionic co-ligand like a halide. nih.gov
¹³C NMR spectroscopy provides direct evidence of the coordination site. The resonance of the thiocarbonyl carbon (C=S) is particularly sensitive to the coordination event. Upon formation of a metal-sulfur bond, the electron density around the thiocarbonyl carbon decreases, leading to a downfield shift (to a higher ppm value) of the C=S signal in the ¹³C NMR spectrum of the complex. mdpi.com This deshielding effect confirms that coordination occurs through the sulfur atom. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of metal complexes with this compound are dominated by intra-ligand and charge transfer transitions. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the thiourea and trimethylphenyl moieties.
| Spectroscopic Technique | Observed Change Upon Coordination | Reason | Reference |
|---|---|---|---|
| IR Spectroscopy (ν(C=S)) | Shift to lower wavenumber | Weakening of the C=S bond due to M-S bond formation | mdpi.com |
| ¹³C NMR Spectroscopy (δ(C=S)) | Downfield shift (higher ppm) | Decreased electron density on the thiocarbonyl carbon | mdpi.comnih.gov |
| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d transitions and/or Ligand-to-Metal Charge Transfer (LMCT) |
Theoretical Studies on Metal-Ligand Interactions and Complex Stability
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, bonding, and stability of metal complexes with this compound. These methods complement experimental data and help elucidate the nature of metal-ligand interactions at a molecular level.
Analysis of Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis is a computational technique used to study the details of the metal-ligand bond. It can determine the natural charge on the coordinated metal ion, its electronic configuration, and the hybridization of the orbitals involved in the M-L bonds. This provides a quantitative description of the donor-acceptor interactions between the ligand's sulfur atom (the Lewis base) and the metal center (the Lewis acid).
Quantum Chemical Parameters and Stability: DFT calculations can also be used to compute various quantum chemical parameters for both the free ligand and its complexes, such as ionization energy, electron affinity, and hardness. mdpi.com Changes in these parameters upon complexation can be correlated with the stability of the resulting complex. For example, a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates high kinetic stability. The energies and compositions of these frontier orbitals can also explain the charge transfer phenomena observed in the electronic spectra.
Time-Dependent DFT (TD-DFT): To understand the electronic spectra of these complexes, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT can predict the energies and intensities of electronic transitions, allowing for the assignment of the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as intra-ligand, d-d, or LMCT transitions. This provides a robust correlation between the observed spectroscopic properties and the underlying electronic structure of the complex.
| Theoretical Method | Information Obtained | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles | Predicts the most stable structure of the complex | mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital hybridization, donor-acceptor interactions | Elucidates the nature and strength of the metal-ligand bond | |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distribution | Relates to complex stability and reactivity | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculated electronic transition energies and intensities | Assigns experimental UV-Vis absorption bands |
Influence of Anions and Reaction Environment on Coordination Patterns and Cluster Formation
The final structure of a metal complex with this compound is not solely determined by the ligand and the metal ion. The choice of counter-anion and the specific reaction environment (e.g., solvent, temperature, and presence of a base) play a critical role in directing the coordination patterns and can lead to the formation of simple mononuclear species or more complex polynuclear clusters.
Influence of Anions: The nature of the anion present in the metal salt precursor (e.g., chloride, bromide, iodide, perchlorate) can significantly influence the coordination sphere of the resulting complex. Halide ions, being good coordinating ligands themselves, can complete the coordination sphere of the metal. For instance, reacting two equivalents of a thiourea ligand with a metal dihalide (MX₂) often yields four-coordinate monomeric complexes of the type [M(Thiourea)₂X₂]. nih.gov
Influence of Reaction Environment: The reaction environment is a key determinant of the ligand's behavior and the final product. The choice of solvent can affect the solubility of reactants and the stability of the resulting complexes.
A crucial factor is the pH of the reaction medium, often controlled by the addition of a base. In a neutral medium, this compound typically acts as a neutral, monodentate ligand, coordinating solely through its sulfur atom (κ¹S-coordination). mdpi.com However, in the presence of a base (such as triethylamine, Et₃N), the N-H proton adjacent to the ethyl group can be abstracted. This deprotonation transforms the thiourea into an anionic ligand. The resulting thioureate anion can then act as a bidentate chelating ligand, coordinating to the metal center through both the sulfur and the deprotonated nitrogen atom (κ²S,N-coordination), forming a stable chelate ring. mdpi.com This change in coordination mode from monodentate to bidentate, triggered by the reaction environment, fundamentally alters the stoichiometry and structure of the resulting metal complex. mdpi.com
This ability to switch coordination modes depending on the reaction conditions highlights the versatility of thiourea ligands and provides a synthetic route to a wider variety of complex architectures, potentially including polynuclear clusters where the ligand might bridge between multiple metal centers.
Advanced Research Applications and Methodologies Involving 1 Ethyl 3 2,4,6 Trimethylphenyl Thiourea
Applications in Molecular Recognition and Sensing
The ability of the thiourea (B124793) group to form strong and directional hydrogen bonds makes it an exceptional scaffold for recognizing and binding with various molecules and ions. This has led to extensive research into its use in sensors and separation technologies.
Development of Ion Sensors and Metal Extractors
Thiourea derivatives are widely investigated for their capacity to act as chemosensors and extractants for heavy metal ions, a critical application for environmental monitoring and remediation. nih.govresearchgate.net The sulfur and nitrogen atoms in the thiourea group can coordinate with metal ions, leading to detectable changes in physical properties, such as color or fluorescence. orientjchem.orgresearchgate.net
Research has demonstrated that simple ethyl thiourea compounds can serve as "naked-eye" sensors for toxic heavy metals like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.org This sensing capability arises from the interaction between the soft Lewis acidic metal ions and the soft Lewis basic sulfur atom of the thiourea. While specific studies on 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea are not detailed, its structural similarity to other effective thiourea-based sensors suggests its potential for similar applications. nih.govorientjchem.org Furthermore, thiourea-functionalized polymers have been synthesized as chelating resins for the efficient removal of mercury (II) from industrial effluents, showcasing high adsorption capacities. researchgate.net The Langmuir model, which describes monolayer adsorption, has been shown to fit the adsorption behavior of these materials well, with reported maximum adsorption capacities reaching 300 mg/g. researchgate.net
| Thiourea Derivative Type | Target Metal Ion | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| Ethyl thiourea compounds | Mercury (Hg²⁺), Silver (Ag⁺) | Colorimetric (Naked-eye) | Demonstrated ability to produce a visible color change upon binding. | orientjchem.org |
| Naphthalimide-thiourea conjugates | Mercury (Hg²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺) | Fluorescence Spectroscopy | Fluorescence is quenched by PET and recovered upon metal ion coordination. | researchgate.net |
| Thiourea-functionalized resins | Mercury (Hg²⁺) | Adsorption/Extraction | High adsorption capacity (up to 300 mg/g) for Hg(II) removal from water. | researchgate.net |
| Thiourea-based electrode | Lanthanum (La³⁺) | Potentiometry (Ion-Selective Electrode) | PVC membrane electrode showed high sensitivity and selectivity for La(III). | nih.gov |
Principles of Molecular Recognition by Thiourea Scaffolds
The principle behind the molecular recognition capabilities of thioureas lies in the strong hydrogen-bonding donor properties of the two N-H protons. biointerfaceresearch.comresearchgate.net These protons can form dual hydrogen bonds with hydrogen-bond acceptors, such as anions (e.g., carboxylates, phosphates) or the oxygen atom of a carbonyl group. biointerfaceresearch.comresearchgate.net This interaction is highly directional and contributes to the formation of stable complexes, which is the basis for their use in sensing and catalysis. rsc.org
The strength of this hydrogen bonding can be tuned by the substituents on the nitrogen atoms. Electron-withdrawing groups on the aromatic ring increase the acidity of the N-H protons, leading to stronger binding. In this compound, the 2,4,6-trimethylphenyl group is electron-donating, which might slightly decrease the acidity compared to an unsubstituted phenyl ring. However, the bulky nature of this group can create a specific binding pocket, potentially enhancing selectivity for certain guest molecules. The ability of thiourea molecules of the same chirality to recognize each other and form stable crystal lattices is a testament to the effectiveness of these interactions. rsc.org
Roles in Materials Science and Molecular Electronics
The self-assembly properties and electronic characteristics of thiourea derivatives make them valuable components in the design of novel functional materials and electronic devices.
Integration into Functional Materials and Polymers
The capacity of thiourea derivatives to form robust hydrogen-bonded networks allows for their integration into supramolecular polymers and functional materials. biointerfaceresearch.com These interactions can dictate the morphology and properties of the resulting material. For instance, thiourea-containing molecules have been used as organogelators. nih.gov
A significant application in materials science is the creation of adsorbent polymers. researchgate.net By incorporating the thiourea moiety into a stable polymer backbone, such as a formo-phenolic resin, materials with a high affinity for specific metal ions can be developed. researchgate.net These resins function as durable and regenerable sorbents for environmental remediation, capable of being used in multiple adsorption-desorption cycles with minimal loss of performance. researchgate.net The presence of the this compound unit within a polymer chain could impart specific recognition properties for targeted environmental pollutants.
Application in Molecular Electronic Devices
The thiourea core is an intriguing component for molecular electronics. It can be used to anchor molecules to metal surfaces, a critical requirement for building single-molecule electronic devices. The sulfur atom readily binds to gold electrodes, a common material in molecular electronics.
Furthermore, thiourea derivatives have been incorporated into electrochemical sensors. mdpi.com For example, composite electrodes modified with metal oxides and thiourea-containing polymers have been developed for the sensitive detection of various chemical species. mdpi.com A sensor using a glassy carbon electrode modified with Nafion/CuO/ZnO nanospikes was developed for the electrochemical detection of thiourea itself, demonstrating the electroactive nature of this class of compounds. mdpi.com This suggests that a molecule like this compound could be investigated as a component in sensors where its specific binding properties could be translated into an electrical signal.
Catalytic Roles of this compound and its Derivatives
Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors. researchgate.netnih.gov This catalytic mechanism involves the activation of an electrophile through hydrogen bonding, making it more susceptible to nucleophilic attack. This is analogous to the function of a general acid catalyst. researchgate.net
Chiral thiourea derivatives have been successfully employed in a wide range of enantioselective reactions, including Diels-Alder, Michael additions, and Aza-Henry reactions. researchgate.net The catalyst activates the substrate by forming a complex stabilized by hydrogen bonds, thereby controlling the stereochemical outcome of the reaction.
While specific catalytic applications of this compound are not prominently documented, its fundamental structure is conducive to this role. The N-H groups can activate carbonyl compounds, and the bulky trimethylphenyl group could influence the steric environment around the catalytic site, potentially affording selectivity in certain transformations. Its derivatives, modified with additional functional groups, could act as bifunctional catalysts, further expanding their synthetic utility.
| Reaction Type | Role of Thiourea Catalyst | Example Substrates | Reference |
|---|---|---|---|
| Michael Addition | Activates nitro-olefins via H-bonding for attack by a nucleophile like cyclohexanone. | Cyclohexanone, Nitro-olefins | researchgate.net |
| Diels-Alder Reaction | Functions as a chiral Brønsted acid to control enantioselectivity. | Dienes, Dienophiles | researchgate.net |
| Aza-Henry Reaction | Activates nitroalkanes for addition to imines. | Nitroalkanes, Imines | researchgate.net |
| Cyanosilylation | Activates carbonyl compounds for the addition of trimethylsilyl (B98337) cyanide. | Aldehydes, Ketones | researchgate.net |
| Aminolysis of Cyclic Carbonates | Activates the carbonyl group of the carbonate for ring-opening by an amine. | Cyclic carbonates, Amines | researchgate.net |
Organocatalytic Applications in Organic Transformations (e.g., Suzuki and Heck Reactions)
While specific studies detailing the use of this compound as a direct organocatalyst in Suzuki and Heck reactions are not prominent in the reviewed literature, the broader class of thiourea derivatives is recognized for its role in catalysis. basjsci.edu.iqmdpi.com Thiourea-based compounds are often employed as ligands for transition metal catalysts, such as palladium, which are central to cross-coupling reactions. The sulfur and nitrogen atoms can coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating the catalytic activity and selectivity of reactions like the Heck and Suzuki-Miyaura couplings. The development of efficient catalysts is crucial for optimizing the synthesis of organic and pharmaceutical compounds. mdpi.com
Metal-Complex Catalysis (e.g., Transfer Hydrogenation, Intramolecular Cyclization)
The coordination of thiourea derivatives to metal centers is a well-established strategy for creating potent catalysts for various organic transformations, including transfer hydrogenation and intramolecular cyclization. basjsci.edu.iqresearchgate.netnih.gov
Transfer Hydrogenation: Metal complexes featuring thiourea-derived ligands have demonstrated significant catalytic activity. For example, half-sandwich Ru(II)(η6-p-cymene) complexes bearing N-dibenzosuberenyl appended thiourea have been successfully used as precatalysts for the chemoselective transfer hydrogenation of aldehydes and ketones. nih.gov Similarly, other Ru(II) complexes with acylthiourea ligands are effective for the transfer hydrogenation of nitroarenes. nih.gov These reactions typically utilize a hydrogen donor like isopropanol (B130326) or formic acid and proceed under mild conditions. researchgate.netorganic-chemistry.org The thiourea ligand plays a crucial role in stabilizing the metal center and facilitating the hydride transfer steps.
Intramolecular Cyclization: Chiral thiourea derivatives have emerged as powerful organocatalysts for enantioselective intramolecular cyclization reactions. nih.govacs.org They can activate substrates through hydrogen bonding, facilitating transformations such as Cope-type hydroamination to produce enantioenriched pyrrolidine (B122466) products. nih.govacs.org In another application, chiral thioureas catalyze intramolecular Michael-type cyclization reactions for the synthesis of complex heterocyclic structures like 3-nitro-4-chromanones with high diastereoselectivities and enantioselectivities. rsc.org These examples highlight the potential of metal complexes of this compound, or the compound itself as an organocatalyst, in facilitating complex cyclization cascades.
Utility as Precursors for Novel Heterocyclic Synthesis
Thiourea and its derivatives are exceptionally versatile building blocks in synthetic organic chemistry, widely used as starting materials for the preparation of a diverse array of heterocyclic compounds. basjsci.edu.iqnih.govresearchgate.net Their utility stems from the presence of multiple nucleophilic and electrophilic centers, allowing for a variety of cyclization strategies. nih.gov
Cyclization Reactions and Scaffold Transformations
N,N'-disubstituted thioureas, such as this compound, can undergo various cyclization reactions. A notable example is the reaction with donor-acceptor (D-A) oxiranes, which, in the presence of a Lewis acid, initiates a domino process involving a sequential [3 + 2]-cycloaddition, amine-ester exchange, oxygen-sulfur exchange, desulfuration, and Michael addition to yield trans-dihydropyrimidines. acs.orgnih.gov Another synthetic route involves the reaction of N-aryl-N'-alkylthioureas with electrophilic reagents like propargyl bromide in an acidic medium, which leads to the regioselective formation of 2-imino-3-arylthiazolines. researchgate.net These transformations demonstrate the capacity of the thiourea scaffold to be converted into more complex molecular architectures.
Access to Diverse Heterocyclic Cores
The reactivity of the thiourea moiety provides access to a broad spectrum of heterocyclic systems. They are key intermediates in the synthesis of important five- and six-membered rings, including:
Thiazoles: Formed via oxidative cyclization or reaction with α-haloketones. ekb.eg
Pyrimidines: Can be synthesized through condensation reactions with dicarbonyl compounds or their equivalents. nih.gov
1,2,4-Triazines and 1,2,4-Triazoles: Often prepared by reacting thiourea derivatives with hydrazines or other nitrogen-containing synthons. nih.govekb.eg The specific substituents on the nitrogen atoms of the thiourea precursor, such as the ethyl and 2,4,6-trimethylphenyl groups, influence the reactivity and can be used to tune the properties of the final heterocyclic products.
Electrochemical Studies of Thiourea Derivatives and their Metal Complexes (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of thiourea derivatives and their metal complexes. researchgate.net These studies provide insights into the redox properties of the compounds, the stability of different oxidation states of the metal centers, and the effect of the ligand environment on these properties. uobasrah.edu.iq
The electrochemical behavior of thiourea compounds is often complex. In acetonitrile (B52724), thiourea can exhibit a reversible oxidation/reduction couple. For metal complexes, CV is instrumental in confirming the oxidation state of the metal ion and studying the redox processes (e.g., M(II)/M(I) or M(III)/M(II) couples). uobasrah.edu.iq For instance, studies on N-aroyl-N′-aryl thioureas have used CV to investigate the reduction potentials of various functional groups within the molecule, revealing that a nitro group is more easily reduced than a cyano group. mdpi.com The cyclic voltammograms of some Ni(II) and Co(II) complexes with thiourea-derived ligands have shown consecutive irreversible reduction peaks, corresponding to one-electron transfer systems. uobasrah.edu.iq Although extensive CV data for many first-row transition metal complexes of thioureas is still lacking, the technique remains crucial for characterizing their electronic structure and redox activity. researchgate.netuobasrah.edu.iq
Corrosion Inhibition Studies
Thiourea and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. jmaterenvironsci.comnmlindia.orgresearchgate.net The inhibitory action of this compound would be attributed to the adsorption of its molecules onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.comresearchgate.net
The inhibition mechanism relies on the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which facilitate the coordination of the inhibitor molecule to the metal surface. jmaterenvironsci.com The bulky 2,4,6-trimethylphenyl group and the ethyl group contribute to the molecule's surface coverage. The effectiveness of these inhibitors typically increases with their concentration. nmlindia.orgmaterials.international However, performance can be temperature-dependent, with efficiency sometimes decreasing at higher temperatures due to desorption. materials.internationalwjarr.comjchemlett.com The adsorption process for thiourea derivatives on metal surfaces has been found to follow established models such as the Langmuir or Temkin adsorption isotherms. jmaterenvironsci.comnmlindia.org
The following table presents representative data on the corrosion inhibition efficiency of various N,N'-disubstituted thioureas on steel in acidic media, illustrating their general effectiveness.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| sym-di-o-tolylthiourea | Mild Steel | 1 N H₂SO₄ | 0.05% | 40°C | ~98% | nmlindia.org |
| N,N'-diethylthiourea | Mild Steel | 1 N H₂SO₄ | 0.05% | 40°C | ~85% | nmlindia.org |
| Dicyclohexyl thiourea | 304L Stainless Steel | 2 M HCl | Not Specified | Not Specified | High | jmaterenvironsci.com |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea | Mild Steel | 0.5 M H₂SO₄ | 1000 ppm | 303 K | 96.1% | materials.international |
| N-benzoyl-N'-(thiazole) thiourea (STU2) | Carbon Steel | 1 M H₂SO₄ | 5x10⁻⁴ M | 303 K | ~85% | researchgate.net |
| N-acetyl-N'-(dibenzyl) thiourea (STU3) | Carbon Steel | 1 M H₂SO₄ | 5x10⁻⁴ M | 338 K | 98.5% | researchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Mechanistic Studies
While the fundamental synthesis of thioureas is well-established, often involving the reaction of an amine with an isothiocyanate, future research could focus on developing more sustainable and efficient synthetic methodologies. scispace.com This includes the use of greener solvents, catalyst-free reactions, and flow chemistry approaches to improve yield, reduce waste, and enhance safety. scispace.com
Mechanistic studies, employing kinetic analysis and isotopic labeling, could provide deeper insights into the reaction pathways for the formation of asymmetrically substituted thioureas like 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea. Understanding the reaction mechanism is crucial for optimizing reaction conditions and potentially discovering novel synthetic routes.
Advanced Computational Modeling and Simulation for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties.
Advanced simulations, such as molecular dynamics, could be used to study its interactions with biological targets or its behavior in different solvent environments. This predictive power can accelerate the design of new thiourea (B124793) derivatives with tailored properties for specific applications. For instance, computational screening could identify analogues of this compound with enhanced biological activity or improved characteristics for materials science.
Design of New Ligand Architectures for Tailored Coordination Properties
Thiourea derivatives are excellent ligands for a variety of metal ions due to the presence of both nitrogen and sulfur donor atoms. The specific substituents on the thiourea backbone, such as the ethyl and 2,4,6-trimethylphenyl groups in the target compound, can significantly influence the coordination properties of the ligand.
Future research could focus on the synthesis and characterization of metal complexes of this compound. By systematically varying the metal center and the ancillary ligands, a wide range of coordination compounds with unique structural, electronic, and catalytic properties could be accessed. The design of new ligand architectures based on this thiourea scaffold could lead to catalysts for organic transformations or novel metallodrugs.
Integration into Advanced Functional Material Systems
The unique properties of thiourea derivatives, including their ability to form strong hydrogen bonds and coordinate with metals, make them attractive building blocks for functional materials. Research in this area could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies.
Such materials could exhibit interesting properties, for example, as sensors for anions or metal ions, as components in nonlinear optical devices, or as stimuli-responsive materials. The bulky 2,4,6-trimethylphenyl group might impart specific solubility or self-assembly characteristics that could be exploited in the design of these advanced materials.
Synergistic Approaches in Thiourea Research across Disciplines
The future of thiourea research will likely be characterized by increasing collaboration between different scientific disciplines. For a compound like this compound, this could involve collaborations between synthetic chemists, computational chemists, biologists, and materials scientists.
For example, a synergistic approach could involve the computational design of novel thiourea-based enzyme inhibitors, followed by their efficient synthesis and biological evaluation. Similarly, the integration of experimental and theoretical studies will be crucial for understanding the structure-property relationships in new materials derived from this thiourea. Such interdisciplinary efforts will be essential for unlocking the full potential of thiourea derivatives in various fields.
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea?
The compound can be synthesized via a condensation reaction between 2,4,6-trimethylphenylamine and ethyl isothiocyanate in an aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Reaction optimization typically involves controlling stoichiometry (1:1 molar ratio) and temperature (0–25°C). Purification is achieved via column chromatography or recrystallization from ethanol .
Q. How is the molecular conformation of this thiourea derivative characterized?
X-ray crystallography is the gold standard for determining conformational behavior. For analogous thioureas, the thiourea group adopts an S-shaped conformation, with the 2,4,6-trimethylphenyl ring nearly perpendicular (dihedral angles 54°–78°) to the thiourea plane. Hydrogen-bonding networks in the crystal lattice stabilize the 3D structure .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : H/C NMR confirms substituent positions (e.g., ethyl and trimethylphenyl groups).
- FTIR : Stretching bands at ~1250 cm (C=S) and ~3300 cm (N-H) validate the thiourea backbone.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved?
Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. For twinned data, the HKLF5 format in SHELXTL allows handling of twin laws (e.g., two-domain twinning). Validate results using R-factor convergence (<5%) and check for chemical plausibility via PLATON .
Q. What computational methods are suitable for studying non-covalent interactions in crystalline phases?
Q. How do steric effects from the 2,4,6-trimethylphenyl group influence reactivity?
The bulky aryl group restricts rotation around the C-N bond, leading to conformational rigidity. This steric hindrance reduces nucleophilic substitution rates but stabilizes intermediates in oxidation reactions (e.g., sulfoxide formation). Kinetic studies under varying temperatures (25–80°C) and solvents (polar vs. nonpolar) can quantify these effects .
Q. What strategies address discrepancies between experimental and computational data?
- Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311++G**) in DFT to better match crystallographic data.
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for environmental effects on spectroscopic properties .
Methodological Tables
Q. Table 1. Structural Parameters from Crystallographic Studies
| Parameter | Value (Å/°) | Source Compound | Reference |
|---|---|---|---|
| C=S Bond Length | 1.68–1.71 | Analogous Thioureas | |
| Dihedral Angle (Ar-C=S) | 54.1°–78.4° | 1,1-Dimethyl Derivatives | |
| Hydrogen Bond (N-H···S) | 2.2–2.5 Å | Adamantane Thioureas |
Q. Table 2. Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions | |
| Solvent | THF, DCM | Enhances solubility | |
| Reaction Time | 12–24 hrs | Ensures completion |
Handling Complex Scenarios
Q. How to design experiments for biological activity screening?
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antibacterial activity.
- Molecular Docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., β-lactamases).
- SAR Studies : Modify substituents (e.g., ethyl vs. allyl groups) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
